molecular formula C15H16N2O3 B8223670 BTX161

BTX161

Cat. No.: B8223670
M. Wt: 272.30 g/mol
InChI Key: CNIZBMYCKRUTHY-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BTX161 is a thalidomide analogue known for its potent ability to degrade Casein Kinase 1 alpha (CKIα). This compound has shown significant efficacy in mediating CKIα degradation in human acute myeloid leukemia (AML) cells, outperforming lenalidomide. This compound also activates the DNA damage response (DDR) and p53, while stabilizing the p53 antagonist MDM2 .

Preparation Methods

Synthetic Routes and Reaction Conditions

BTX161 is synthesized through a series of chemical reactions starting from thalidomide. The synthetic route involves the modification of the thalidomide structure to enhance its CKIα degradation properties. The specific reaction conditions, including temperature, solvents, and catalysts, are optimized to achieve high yield and purity .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using the optimized synthetic route. The process includes rigorous quality control measures to ensure the consistency and purity of the final product. The compound is typically produced in solid form and can be dissolved in solvents like dimethyl sulfoxide (DMSO) for various applications .

Chemical Reactions Analysis

Types of Reactions

BTX161 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound with modified biological activities. These derivatives are studied for their potential therapeutic applications .

Scientific Research Applications

BTX161 has a wide range of scientific research applications, including:

Mechanism of Action

BTX161 exerts its effects by binding to CKIα and promoting its degradation through the ubiquitin-proteasome system. This degradation leads to the activation of the DNA damage response (DDR) and p53, which are crucial for maintaining genomic stability. Additionally, this compound stabilizes the p53 antagonist MDM2, further enhancing its therapeutic potential .

Comparison with Similar Compounds

BTX161 is compared with other thalidomide analogues such as lenalidomide and pomalidomide. While all these compounds target CKIα, this compound has shown superior efficacy in degrading CKIα and activating DDR and p53. Other similar compounds include:

This compound stands out due to its higher potency and effectiveness in mediating CKIα degradation and activating key cellular pathways, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

(3S)-3-(7-methyl-3-oxo-1H-isoindol-2-yl)azepane-2,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-9-4-2-5-10-11(9)8-17(15(10)20)12-6-3-7-13(18)16-14(12)19/h2,4-5,12H,3,6-8H2,1H3,(H,16,18,19)/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNIZBMYCKRUTHY-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CN(C(=O)C2=CC=C1)C3CCCC(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2CN(C(=O)C2=CC=C1)[C@H]3CCCC(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.